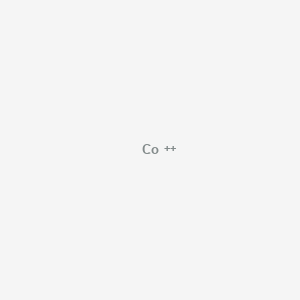

Cobalt(2+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

钴离子,也称为钴(II)离子,是一种二价金属阳离子,化学式为Co²⁺。它是钴最常见的氧化态之一,以其在水溶液中独特的粉红色而闻名。 钴离子由于其独特的性质和反应性,在各种化学、生物和工业过程中发挥着重要作用 .

准备方法

合成路线和反应条件

钴离子可以通过多种方法合成,包括:

钴金属的氧化: 钴金属可以在高温下用空气或氧气氧化,形成氧化钴(CoO),然后可以溶解在酸中生成钴离子.

热分解: 硝酸钴或碳酸钴可以热分解产生氧化钴,然后可以溶解在酸中生成钴离子.

沉淀和脱水: 可以使用碱从钴盐中沉淀出氢氧化钴,然后进行热脱水以生成钴离子.

工业生产方法

在工业环境中,钴离子通常通过将含钴矿石或回收的钴材料溶解在硫酸中制备,然后进行提纯和浓缩过程,以获得含有钴离子的硫酸钴 .

化学反应分析

反应类型

钴离子会经历各种类型的化学反应,包括:

常见试剂和条件

氨水: 与钴离子反应形成六氨合钴(II)离子([Co(NH₃)₆]²⁺).

氢氧化钠: 从钴离子溶液中沉淀出氢氧化钴.

盐酸: 与钴离子形成四面体氯络合物.

主要生成产物

六氨合钴(II)离子: 在过量氨存在的情况下形成.

氢氧化钴: 钴离子与氢氧化钠反应时形成.

氯化钴: 钴离子与盐酸反应时形成.

科学研究应用

钴离子在科学研究中具有广泛的应用,包括:

作用机制

钴离子的作用机制涉及它与各种配体形成配位络合物的能力。这些络合物可以与分子靶标和通路相互作用,影响生化过程。 例如,在生物系统中,钴离子是维生素B12的关键组成部分,它促进甲基的转移和分子结构的重排 .

相似化合物的比较

钴离子可以与其他类似的金属阳离子进行比较,例如:

镍(II)离子(Ni²⁺): 尺寸和电荷相似,但钴离子对某些配体的亲和力更高,并表现出不同的磁性.

铁(II)离子(Fe²⁺): 两者都是过渡金属阳离子,但钴离子与某些配体形成更稳定的络合物,并且具有不同的氧化还原特性.

铜(II)离子(Cu²⁺): 钴离子和铜(II)离子具有不同的配位化学和反应性,钴离子在水溶液中更稳定.

结论

钴离子是一种用途广泛且重要的化合物,在化学、生物学、医学和工业中具有许多应用。其独特的性质和反应性使其成为各种科学和工业过程中的宝贵组成部分。

属性

CAS 编号 |

22541-53-3 |

|---|---|

分子式 |

Co+2 |

分子量 |

58.93319 g/mol |

IUPAC 名称 |

cobalt(2+) |

InChI |

InChI=1S/Co/q+2 |

InChI 键 |

XLJKHNWPARRRJB-UHFFFAOYSA-N |

SMILES |

[Co+2] |

规范 SMILES |

[Co+2] |

熔点 |

1495 °C |

Key on ui other cas no. |

22541-53-3 7440-48-4 |

物理描述 |

Solid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)

![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)

![7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1211655.png)